molecular formula C13H9NOS B8357499 3-Phenoxyphenylisothiocyanate

3-Phenoxyphenylisothiocyanate

Cat. No. B8357499
M. Wt: 227.28 g/mol
InChI Key: PWRIWSXXZAHPKO-UHFFFAOYSA-N
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Patent
US07728010B2

Procedure details

To a stirring solution of 3-phenoxyaniline (185 mg, 1.0 mmol) in acetone (4.0 mL) at 0° C. was added thiophosgene (0.23 mL, 3.0 mmol) and the resulting reaction maintained for 30 min. The reaction determined complete by TLC (4:1 hexane/EtOAc). The reaction was concentrated, azeotroped with toluene and taken on without further purification.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][CH:14]=1)[NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15](Cl)(Cl)=[S:16].CCCCCC.CCOC(C)=O>CC(C)=O>[O:1]([C:8]1[CH:9]=[C:10]([N:11]=[C:15]=[S:16])[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
185 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(N)C=CC1
Name
Quantity
0.23 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
taken on without further purification

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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